Critical Dimethyloxazole Fragment Drives 400-Fold Potency Gain Over Initial Lead in Kinetoplastid Proteasome Inhibition
The 2,4-dimethyloxazole ring was introduced to replace a furan moiety during the optimization of the kinetoplastid proteasome inhibitor series. This key structural change, combined with other modifications, ultimately led to the clinical candidate GNF6702 and was associated with a 400-fold increase in intra-macrophage Leishmania donovani potency compared to the earlier lead compound GNF5343 [1].
| Evidence Dimension | In vitro anti-parasitic potency (intra-macrophage L. donovani) |
|---|---|
| Target Compound Data | Contributes to the activity of GNF6702 (20 mg/kg/day oral dosing achieved >3 log reduction in liver parasite burden in mice) [1] |
| Comparator Or Baseline | GNF5343 (furan-containing lead): baseline potency |
| Quantified Difference | ~400-fold increase in potency for the optimized series containing the 2,4-dimethyloxazole fragment vs. GNF5343 [1] |
| Conditions | Intra-macrophage Leishmania donovani assay and mouse model of visceral leishmaniasis |
Why This Matters
This demonstrates that the 2,4-dimethyloxazole-5-carboxamide fragment is not interchangeable with other heterocycles and is essential for achieving the potency required for a clinical candidate.
- [1] Khare S. et al. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness. Nature. 2016; 537:229-233. View Source
